molecular formula C7H15NO B133979 (1S,2S)-2-Aminocycloheptanol CAS No. 145166-04-7

(1S,2S)-2-Aminocycloheptanol

Cat. No.: B133979
CAS No.: 145166-04-7
M. Wt: 129.2 g/mol
InChI Key: ZWOFTVSNNFYPAB-BQBZGAKWSA-N
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Description

(1S,2S)-2-Aminocycloheptanol is a chiral amino alcohol with a seven-membered cycloheptane ring. This compound is notable for its stereochemistry, which can significantly influence its chemical behavior and interactions. The presence of both an amino group and a hydroxyl group makes it a versatile intermediate in organic synthesis and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Aminocycloheptanol typically involves the reduction of the corresponding ketone or the amination of a cycloheptanol derivative. One common method is the catalytic hydrogenation of 2-cycloheptanone in the presence of a chiral catalyst to achieve the desired stereochemistry. Another approach involves the use of chiral auxiliaries or chiral reagents to induce the formation of the (1S,2S) isomer during the amination process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes using high-pressure reactors and specialized chiral catalysts. The choice of catalyst and reaction conditions is crucial to achieving high yield and enantiomeric purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (1S,2S)-2-Aminocycloheptanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form the corresponding amine.

    Substitution: Both the amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for converting hydroxyl groups to halides, followed by nucleophilic substitution.

Major Products:

    Oxidation: Formation of 2-cycloheptanone or 2-cycloheptanol derivatives.

    Reduction: Formation of cycloheptane derivatives with modified amino groups.

    Substitution: Formation of various substituted cycloheptanol derivatives depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-2-Aminocycloheptanol has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism by which (1S,2S)-2-Aminocycloheptanol exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other polar interactions. These interactions can influence enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

    (1R,2R)-2-Aminocycloheptanol: The enantiomer of (1S,2S)-2-Aminocycloheptanol, with different stereochemistry and potentially different biological activity.

    2-Aminocyclohexanol: A six-membered ring analog with similar functional groups but different ring size and properties.

    2-Aminocyclooctanol: An eight-membered ring analog with similar functional groups but different ring size and properties.

Uniqueness: this compound is unique due to its seven-membered ring structure and specific stereochemistry, which can result in distinct chemical reactivity and biological activity compared to its analogs. The specific arrangement of the amino and hydroxyl groups in the (1S,2S) configuration can lead to unique interactions with molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

(1S,2S)-2-aminocycloheptan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-6-4-2-1-3-5-7(6)9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWOFTVSNNFYPAB-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](CC1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145166-04-7
Record name 145166-04-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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